molecular formula C10H16BaN2O8+2 B12670881 Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) CAS No. 25737-53-5

Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate)

Cat. No.: B12670881
CAS No.: 25737-53-5
M. Wt: 429.57 g/mol
InChI Key: MASKRDCJSCCWNE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name, barium(2+) 2-({2-[bis(carboxylatomethyl)amino]ethyl}(carboxylatomethyl)amino)acetate , reflects its EDTA-derived structure with barium as the central metal ion. The ligand system consists of two glycinate moieties bridged by a 1,2-ethanediyl group, each substituted with carboxymethyl groups.

The molecular formula C$${10}$$H$${12}$$BaN$$2$$O$$8$$ corresponds to the anhydrous form of the barium-EDTA complex, with a molecular weight of 471.52 g/mol . Hydrated forms, such as Ba$$2$$(EDTA)·2.5H$$2$$O , incorporate water molecules into the crystal lattice, altering the formula to C$${10}$$H$${17}$$Ba$$2$$N$$2$$O$$_{10.5}$$ .

Table 1: Molecular Formula Comparison

Form Molecular Formula Molecular Weight (g/mol)
Anhydrous C$${10}$$H$${12}$$BaN$$2$$O$$8$$ 471.52
Hydrate (2.5H$$_2$$O) C$${10}$$H$${17}$$Ba$$2$$N$$2$$O$$_{10.5}$$ 721.63 (calculated)

Crystal Structure and Coordination Geometry

Single-crystal X-ray diffraction reveals two distinct structural polymorphs:

  • Anhydrous Form (P2$$_1$$/c) : Adopts a layered arrangement with barium ions in eight-coordinate environments. Each Ba$$^{2+}$$ is bonded to six oxygen atoms from EDTA carboxylate groups and two from adjacent layers, forming a distorted square-antiprismatic geometry.
  • Hydrated Form (P4nc) : Features a three-dimensional framework with channels accommodating water molecules. Barium ions exhibit irregular coordination spheres, including interactions with water oxygen atoms.

Table 2: Crystallographic Data

Parameter Anhydrous Form Hydrated Form
Space Group P2$$_1$$/c P4nc
Unit Cell (Å) a=9.765, b=8.087, c=10.331 a=19.713, c=8.981
Coordination Number 8 8–10 (variable)

The coordination geometry is influenced by ligand flexibility, with EDTA adopting twist-boat conformations in the anhydrous form and chair-like distortions in the hydrate.

Spectroscopic Fingerprints (FTIR, NMR, XRD)

Fourier-Transform Infrared (FTIR) Spectroscopy :

  • Carboxylate Stretches : Asymmetric (ν$${as}$$(COO$$^-$$)) at 1610–1630 cm$$^{-1}$$ and symmetric (ν$${s}$$(COO$$^-$$)) at 1400–1420 cm$$^{-1}$$ .
  • Amine Deformations : N–H bending modes at 1540–1560 cm$$^{-1}$$ .

Nuclear Magnetic Resonance (NMR) :

  • $$^{13}$$C Solid-State NMR : Carboxylate carbons resonate at 175–180 ppm , while methylene carbons (N–CH$$_2$$–COO) appear at 55–60 ppm .

X-ray Diffraction (XRD) :

  • The anhydrous form exhibits characteristic peaks at 2θ = 10.5°, 15.3°, and 21.7° (d-spacings: 8.42 Å, 5.78 Å, 4.10 Å).
  • Hydrated samples show additional low-angle reflections (e.g., 2θ = 6.2°) due to water-containing channels.

Table 3: Key Spectroscopic Assignments

Technique Spectral Feature Assignment
FTIR 1615 cm$$^{-1}$$ ν$$_{as}$$(COO$$^-$$)
$$^{13}$$C NMR 178 ppm Carboxylate carbon
XRD d=8.42 Å (100) lattice plane

Properties

CAS No.

25737-53-5

Molecular Formula

C10H16BaN2O8+2

Molecular Weight

429.57 g/mol

IUPAC Name

barium(2+);2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C10H16N2O8.Ba/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+2

InChI Key

MASKRDCJSCCWNE-UHFFFAOYSA-N

Canonical SMILES

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Ba+2]

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Description Conditions Notes
1 Preparation of ligand solution Dissolve N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) in deionized water pH adjusted to ~8 with NaOH
2 Preparation of barium salt solution Dissolve barium chloride dihydrate in deionized water Ambient temperature
3 Mixing Slowly add barium salt solution to ligand solution under stirring Maintain pH 7-9, temperature 25-50 °C
4 Reaction time Stir for 1-3 hours to ensure complete complexation Monitor pH and temperature
5 Isolation Filter precipitated complex Wash with cold water to remove impurities
6 Crystallization Recrystallize from water or aqueous ethanol Enhances purity and crystallinity
7 Drying Dry under vacuum or in desiccator Avoid decomposition

Research Findings and Analytical Data

  • Complex Formation: The barium ion coordinates with the four carboxymethyl groups and the two amine nitrogens of the ligand, forming a stable octahedral complex.
  • Yield: Typical yields range from 85% to 95% depending on reaction conditions and purity of starting materials.
  • Purity: Confirmed by elemental analysis, infrared spectroscopy (IR), and X-ray crystallography.
  • Stability: The complex exhibits high thermal and chemical stability, attributed to the strong chelation effect of the ligand.

Comparative Data of Related Compounds

Compound Molecular Formula Chelating Metal Key Features
Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) C10H14BaN2O8 Barium (Ba²⁺) High stability, used in biological metal ion studies
Calcium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) C10H16CaN2O8 Calcium (Ca²⁺) Similar chelating properties, calcium-based
Magnesium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) C10H16MgN2O8 Magnesium (Mg²⁺) Used in magnesium supplementation
Zinc N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) C10H16ZnN2O8 Zinc (Zn²⁺) Important in enzyme function

Notes on Ligand Preparation

The ligand N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) can be synthesized by the reaction of ethylenediamine with chloroacetic acid under controlled conditions, followed by purification. This ligand is a derivative of ethylenediaminetetraacetic acid (EDTA), modified to enhance specific coordination properties with barium ions.

Chemical Reactions Analysis

Types of Reactions

Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation states of barium.

    Reduction: It can also be reduced, although this is less common.

    Substitution: The compound can participate in substitution reactions where ligands are replaced by other chemical groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of other chelating agents or ligands .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield barium oxides, while substitution reactions can produce various barium complexes with different ligands .

Scientific Research Applications

Chemical and Biological Applications

1.1 Chelation and Metal Ion Interaction

The primary application of Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) lies in its chelation capabilities. The compound can effectively bind to metal ions, which is crucial in several biological processes. This property enables researchers to study metal ion interactions within biological systems, contributing to our understanding of metal ion homeostasis and toxicity.

1.2 Biological Studies

Research has shown that this compound can modulate cellular functions by interacting with various biomolecules. Its stability in biological environments allows for the investigation of its effects on cellular processes influenced by metal ions. For example, studies have focused on how it affects enzymatic activities and cellular signaling pathways.

Industrial Applications

2.1 Synthesis of Barium Complexes

In industrial settings, Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) is used in the synthesis of various barium complexes. These complexes are utilized in the production of barium-based materials and catalysts, which are essential in numerous chemical reactions and manufacturing processes.

2.2 Environmental Remediation

The compound's chelating properties also extend to environmental applications, where it can be used to remediate contaminated sites by binding heavy metals and facilitating their removal from the environment. This application is particularly relevant in areas affected by industrial waste and pollution.

Case Studies

4.1 Biological Interaction Studies

In one notable study, researchers investigated the interactions between Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) and various metal ions within cellular environments. The findings indicated that the compound could effectively modulate the activity of certain enzymes by altering their metal ion co-factors, thereby influencing metabolic pathways.

4.2 Environmental Impact Assessment

Another study focused on the environmental applications of this compound for heavy metal remediation. The research demonstrated that Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate) could significantly reduce the bioavailability of toxic metals in contaminated soils, providing a viable method for environmental cleanup.

Mechanism of Action

The mechanism of action of Barium N,N’-1,2-ethanediylbis[n-(carboxymethyl)glycinate] involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through its carboxylate and amine groups. This chelation process can affect various molecular targets and pathways, depending on the specific application .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate)
  • CAS Registry Number : 25737-53-5
  • Molecular Structure : A barium (Ba²⁺) salt of ethylenediaminetetraacetic acid (EDTA), where the EDTA ligand coordinates the metal ion through four carboxylate groups and two nitrogen atoms.

General Properties :
As a chelating agent, this compound forms stable complexes with metal ions, though its specific stability constant with barium is influenced by the alkaline earth metal’s ionic radius and charge density. The compound is likely less water-soluble compared to transition metal-EDTA complexes due to barium’s lower electronegativity and hydration enthalpy .

Structural and Functional Comparison with Similar EDTA Derivatives

Metal-EDTA Complexes

EDTA derivatives vary primarily by the central metal ion, which dictates their reactivity, solubility, and applications. Key examples include:

Compound Name CAS Number Metal Ion Key Applications Stability Constant (Log K, approximate)
Barium EDTA 25737-53-5 Ba²⁺ Industrial chelation, ceramics ~7.8 (estimated)
Calcium Disodium EDTA 62-33-9 (E 385) Ca²⁺/Na⁺ Food preservative, pharmaceuticals 10.7 (Ca²⁺)
Ferric Potassium EDTA (EDTA FeK) 54959-35-2 Fe³⁺/K⁺ Agriculture (micronutrient fertilizer) 25.1 (Fe³⁺)
Copper Disodium EDTA 39208-15-6 Cu²⁺/Na⁺ Medical imaging, catalyst in reactions 18.8 (Cu²⁺)
Zinc Potassium EDTA 14689-29-3 Zn²⁺/K⁺ Cosmetic stabilizers, lab reagents 16.5 (Zn²⁺)

Key Observations :

  • Stability : Transition metal complexes (Fe³⁺, Cu²⁺) exhibit higher stability constants than alkaline earth metals (Ba²⁺, Ca²⁺) due to stronger Lewis acidity .

EDTA Structural Variants

Modifications to the EDTA backbone alter chelation efficiency and selectivity:

Compound Name Structural Variation Key Feature Example Use Case
CDTA (Cyclohexanediaminetetraacetate) Cyclohexane backbone Enhanced rigidity for selective lanthanide chelation Analytical chemistry
PDTA (Propylenediaminetetraacetate) Propylene diamine chain Increased flexibility for larger metal ions Wastewater treatment
EDTA (Standard) Ethylene diamine chain Broad-spectrum metal chelation Pharmaceuticals, food additives

Barium EDTA vs. Variants :

  • Unlike CDTA or PDTA, barium EDTA retains the standard ethylene diamine core, limiting its selectivity but maintaining compatibility with divalent cations .

Research Findings and Industrial Relevance

Barium EDTA in Industry

  • Ceramics and Glass : Acts as a stabilizer in barium-containing glass formulations, preventing metal ion precipitation .
  • Toxicity Concerns : Barium’s toxicity (cardiotoxic at high doses) restricts its use in consumer products, unlike calcium or sodium EDTA .

Comparative Performance in Chelation Therapy

  • While EDTA derivatives like calcium disodium EDTA are FDA-approved for lead poisoning, barium EDTA is unsuitable due to toxicity risks .

Biological Activity

Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate), commonly referred to as Barium EDG, is a chelating agent that exhibits significant biological activity. Its unique structure allows it to interact with various metal ions, making it a compound of interest in multiple fields, including biochemistry, pharmacology, and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Barium EDG is a barium salt derived from N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate). The compound's structure can be represented as follows:

Barium EDG Ba2++2× N N 1 2 ethanediylbis N carboxymethyl glycinate \text{Barium EDG }\text{Ba}^{2+}+2\times \text{ N N 1 2 ethanediylbis N carboxymethyl glycinate }

This compound is characterized by its ability to form stable complexes with divalent metal ions due to the presence of multiple carboxymethyl groups that facilitate chelation.

Mechanisms of Biological Activity

The biological activity of Barium EDG is primarily attributed to its chelation properties. By binding metal ions, it can influence various biochemical pathways. Key mechanisms include:

  • Metal Ion Chelation : Barium EDG effectively binds to metal ions such as lead, cadmium, and mercury, reducing their bioavailability and toxicity in biological systems.
  • Antioxidant Activity : Some studies suggest that Barium EDG may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress .
  • Modulation of Enzyme Activity : The compound may influence enzyme activities by altering metal ion concentrations essential for enzyme function.

In Vitro Studies

  • Chelation Efficacy : A study demonstrated that Barium EDG effectively reduced lead levels in vitro by forming stable complexes, thus preventing lead-induced cytotoxicity in human cell lines.
  • Antioxidant Effects : Research indicated that Barium EDG reduced oxidative stress markers in cultured neuronal cells exposed to neurotoxic agents, suggesting potential neuroprotective effects .

In Vivo Studies

  • Toxicity Reduction : Animal studies have shown that administration of Barium EDG significantly decreased lead accumulation in tissues when compared to untreated controls. This suggests its potential use in mitigating heavy metal toxicity.
  • Reproductive Toxicity : In reproductive studies on rodents, Barium EDG was found to improve reproductive outcomes in females exposed to cadmium, indicating protective effects against reproductive toxicity .

Case Studies

StudyOrganismFindings
Study 1Human Cell LinesReduced lead-induced cytotoxicity through chelation
Study 2Rodent ModelDecreased tissue lead levels and improved reproductive outcomes
Study 3Neuronal CellsAntioxidant effects leading to reduced oxidative stress

Q & A

Basic Question: What are the recommended synthetic routes for preparing Barium N,N'-1,2-ethanediylbis(N-(carboxymethyl)glycinate), and how can purity be optimized?

Answer:
The synthesis of this barium complex can be adapted from methods used for analogous EDTA-metal complexes. A common approach involves reacting the free ligand (e.g., EDTA or its derivatives) with barium salts (e.g., BaCO₃ or Ba(OH)₂) in aqueous media under controlled pH (typically 8–10). For purity optimization:

  • pH Control : Maintain alkaline conditions to ensure complete deprotonation of carboxylate groups, enhancing metal-ligand coordination .
  • Stoichiometric Ratios : Use a 1:1 molar ratio of ligand to Ba²⁺ to avoid excess unreacted metal or ligand.
  • Crystallization : Recrystallize from hot water or ethanol to remove impurities, as seen in calcium disodium edetate preparations .
  • Analytical Validation : Confirm purity via titration (e.g., back-titration with ZnSO₄ using Eriochrome Black T indicator) or ICP-OES for residual metal content .

Advanced Question: How does the coordination geometry of Barium in this complex influence its chelation efficacy compared to other alkaline earth metals (e.g., Ca²⁺ or Mg²⁺)?

Answer:
Barium’s larger ionic radius (1.35 Å vs. Ca²⁺: 1.00 Å) and lower charge density may result in weaker binding constants compared to Ca²⁺ or Mg²⁺. Methodological considerations:

  • Stability Constants : Determine via potentiometric titrations in varying ionic strengths. EDTA-Ba stability constants (log K) are typically lower than those for Ca²⁺ (log K ~10.6 for Ca-EDTA vs. ~7.8 for Ba-EDTA), affecting selectivity in competitive binding assays .
  • Structural Analysis : Use X-ray crystallography or EXAFS to compare coordination numbers and bond lengths. EDTA typically forms hexadentate complexes, but steric effects with larger Ba²⁺ may reduce coordination efficiency .

Basic Question: What analytical techniques are most effective for characterizing this compound’s structure and hydration states?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm ligand integrity and metal-induced shifts in carboxylate resonances .
  • Thermogravimetric Analysis (TGA) : Quantify hydration states by measuring mass loss upon heating (e.g., calcium disodium edetate exists as dihydrate/trihydrate mixtures) .
  • Elemental Analysis : Verify C, H, N, and Ba content against theoretical values.
  • FT-IR : Identify shifts in ν(C=O) and ν(N–H) peaks to confirm metal-ligand binding .

Advanced Question: How can researchers resolve discrepancies in reported stability constants for EDTA-Ba complexes across different studies?

Answer:
Discrepancies often arise from experimental conditions (pH, ionic strength, temperature). To address this:

  • Standardize Conditions : Replicate measurements at fixed ionic strength (e.g., 0.1 M KCl) and pH (8–10) .
  • Competitive Ligand Studies : Compare Ba²⁺ binding against reference ligands (e.g., EGTA) using spectrophotometric or potentiometric methods .
  • Validate via Multiple Techniques : Cross-check results using isothermal titration calorimetry (ITC) and fluorescence quenching .

Basic Question: What are the key considerations for designing experiments to assess this compound’s solubility and stability in aqueous buffers?

Answer:

  • pH Dependence : Solubility decreases in acidic media due to protonation of carboxylates. Use buffered solutions (pH >7) to maintain solubility .
  • Temperature Effects : Conduct stability tests at 4°C, 25°C, and 37°C to simulate storage and physiological conditions.
  • Light Sensitivity : Shield solutions from UV light to prevent ligand degradation, a known issue with EDTA derivatives .

Advanced Question: How can researchers address the lack of ecological toxicity data for this compound in environmental impact studies?

Answer:
Given the absence of ecotoxicological data (e.g., bioaccumulation, aquatic toxicity):

  • Read-Across Analysis : Use data from structurally similar compounds (e.g., EDTA or Ca-EDTA). EDTA is classified as persistent but not bioaccumulative .
  • QSAR Modeling : Predict toxicity endpoints (e.g., LC50 for fish) via quantitative structure-activity relationships .
  • Microcosm Studies : Evaluate biodegradability in simulated freshwater systems using OECD 309 guidelines .

Basic Question: What methodologies are suitable for studying the kinetics of metal displacement reactions involving this barium complex?

Answer:

  • Stopped-Flow Spectrophotometry : Monitor real-time displacement by competitive metals (e.g., Ca²⁺ or Pb²⁺) via chromogenic indicators (e.g., Arsenazo III) .
  • Isotopic Tracing : Use ¹³³Ba radiolabeling to track dissociation pathways in biological matrices .
  • Kinetic Modeling : Apply pseudo-first-order or second-order rate laws to derive rate constants .

Advanced Question: How does the choice of counterion (e.g., Na⁺ vs. K⁺) in related complexes affect physicochemical properties and experimental applications?

Answer:
Counterions influence solubility and crystal packing. For example:

  • Sodium Salts : Higher solubility in water (e.g., disodium EDTA) due to smaller ion size, making them preferable for aqueous formulations .
  • Potassium Salts : Used in niche applications (e.g., fertilizers) but may form less stable crystalline hydrates .
  • Analytical Impact : Counterions can interfere with ICP-MS or ion chromatography; use ion-exchange resins to isolate the target complex .

Basic Question: What are the best practices for handling and storing this compound to prevent decomposition?

Answer:

  • Storage Conditions : Keep in airtight containers under inert gas (N₂ or Ar) at 4°C to minimize oxidation and moisture uptake .
  • Avoid Contaminants : Use deionized water and metal-free labware to prevent unintended metal exchange .
  • Stability Monitoring : Periodically test via NMR or titration to detect ligand degradation .

Advanced Question: How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this barium complex?

Answer:

  • Density Functional Theory (DFT) : Calculate bond dissociation energies, HOMO-LUMO gaps, and charge distribution to predict redox behavior .
  • Molecular Dynamics (MD) : Simulate solvation effects and ion-pair interactions in aqueous media .
  • Validation : Cross-reference computational results with experimental spectroscopic data (e.g., UV-Vis or EPR) .

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